1-(2-Propyloxazolidin-3-yl)ethanone
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Overview
Description
1-(2-Propyloxazolidin-3-yl)ethanone is a heterocyclic organic compound with the molecular formula C8H15NO2. It belongs to the oxazolidine family, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Propyloxazolidin-3-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 1,2-amino alcohols with aldehydes or ketones. This reaction typically proceeds under mild conditions and can be catalyzed by either metal-free or transition metal-catalyzed processes . For instance, the metal-free domino annulation/Mannich reaction is a notable method for synthesizing oxazolidines .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Propyloxazolidin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-(2-Propyloxazolidin-3-yl)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Propyloxazolidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes . Further research is needed to fully elucidate the molecular pathways involved.
Comparison with Similar Compounds
Oxazolidinones: These compounds share the oxazolidine ring structure and have similar chemical properties.
Spirooxazolidines: These derivatives have a spirocyclic structure and exhibit unique biological activities.
Mono- and Polycyclic Oxazolidines: These compounds vary in their ring structures and have diverse applications.
Uniqueness: 1-(2-Propyloxazolidin-3-yl)ethanone is unique due to its specific acetyl and propyl substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
138531-19-8 |
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Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.213 |
IUPAC Name |
1-(2-propyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C8H15NO2/c1-3-4-8-9(7(2)10)5-6-11-8/h8H,3-6H2,1-2H3 |
InChI Key |
FJHGDIGRUIIQOM-UHFFFAOYSA-N |
SMILES |
CCCC1N(CCO1)C(=O)C |
Synonyms |
Oxazolidine, 3-acetyl-2-propyl- (9CI) |
Origin of Product |
United States |
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